molecular formula C34H38N2O6 B11627725 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11627725
M. Wt: 570.7 g/mol
InChI Key: WXAMAKJNAJSKNN-NHQGMKOOSA-N
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Description

3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Here is a general outline of the synthetic route:

    Formation of the Pyrrol-2-one Core: The synthesis begins with the formation of the pyrrol-2-one core through a cyclization reaction. This can be achieved by reacting a suitable diketone with an amine under acidic or basic conditions.

    Introduction of the Hydroxy and Benzoyl Groups: The hydroxy and benzoyl groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure that the functionalization occurs at the desired positions.

    Attachment of the Propoxybenzoyl and Phenoxyphenyl Groups: These groups are typically introduced through nucleophilic substitution reactions. The propoxybenzoyl group can be attached using a propoxybenzoyl chloride reagent, while the phenoxyphenyl group can be introduced using a phenoxyphenyl halide.

    Final Functionalization: The morpholinylpropyl group is introduced in the final step through a nucleophilic substitution reaction with a suitable morpholine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-(2-methyl-4-ethoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-piperidinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties that distinguish it from similar compounds. For example, the presence of the morpholinyl group may enhance its solubility and bioavailability, while the propoxybenzoyl group could influence its reactivity and stability.

Properties

Molecular Formula

C34H38N2O6

Molecular Weight

570.7 g/mol

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C34H38N2O6/c1-3-19-41-27-13-14-29(24(2)22-27)32(37)30-31(25-9-7-12-28(23-25)42-26-10-5-4-6-11-26)36(34(39)33(30)38)16-8-15-35-17-20-40-21-18-35/h4-7,9-14,22-23,31,37H,3,8,15-21H2,1-2H3/b32-30+

InChI Key

WXAMAKJNAJSKNN-NHQGMKOOSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)C

Origin of Product

United States

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